N-cyclohexyl-2-quinolin-8-ylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-2-quinolin-8-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-16(19-15-9-2-1-3-10-15)12-14-7-4-6-13-8-5-11-18-17(13)14/h4-8,11,15H,1-3,9-10,12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVDUPPHUFUPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N Cyclohexyl 2 Quinolin 8 Ylacetamide and Analogs
Advanced Synthetic Routes to the Quinoline-Acetamide Core
The synthesis of the N-cyclohexyl-2-quinolin-8-ylacetamide core is a multi-step process that hinges on the successful construction of the quinoline (B57606) ring system and the subsequent introduction and amidation of an acetic acid moiety.
Strategic C-N Bond Formations
The pivotal step in the synthesis of the target compound is the formation of the amide bond (a specific type of C-N bond) between the carboxylic acid precursor, 2-(quinolin-8-yl)acetic acid, and cyclohexylamine. This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine. researchgate.net The choice of reagent can influence reaction times, yields, and the degree of side reactions like racemization if chiral centers are present. nih.gov
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions. nih.govrsc.org More modern phosphonium (B103445) and uronium/aminium reagents, such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), offer high efficiency and rapid reaction times. researchgate.netnih.gov For instance, the synthesis of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides has been successfully carried out using HATU and a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF). khanacademy.org Biocatalytic methods using enzymes like lipases or ATP-dependent ligases are also emerging as sustainable alternatives for amide bond formation. mdpi.comrroij.com
| Coupling Reagent/System | Typical Conditions | Notes | References |
| DCC/HOBt | DCM, 0°C to RT | DCU byproduct precipitates; good for solution-phase. | researchgate.netrsc.orgsigmaaldrich.com |
| EDC/HOBt | DMF or DCM, RT | Water-soluble urea (B33335) byproduct, easily removed by extraction. | nih.govrsc.org |
| HATU/DIPEA | DMF, 0°C to RT | Highly efficient, rapid, low racemization. | nih.govkhanacademy.org |
| Phosphorus trichloride | Dichloromethane | Used for coupling 8-hydroxyquinoline-2-carboxylic acid with anilines. | scispace.com |
| Enzymatic (e.g., Lipase) | Organic or aqueous media | Green chemistry approach, mild conditions. | mdpi.com |
Quinoline Ring System Construction and Functionalization
The quinoline scaffold itself can be constructed through several classic named reactions or modern catalytic methods. The choice of method depends on the desired substitution pattern and available starting materials. nih.gov
Classic methods for quinoline synthesis include:
Doebner-von Miller Reaction: This reaction uses an aniline (B41778) and α,β-unsaturated carbonyl compounds, often catalyzed by strong acids like HCl or Lewis acids. rsc.org
Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-substituted quinolines. rsc.org
Friedländer Annulation: This is a condensation between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, which is a general protocol for preparing quinoline derivatives. rsc.orgacs.org
More recent approaches focus on transition-metal-catalyzed C-H functionalization to build or modify the quinoline core. For instance, palladium-catalyzed reactions are widely used to functionalize quinoline N-oxides at specific positions. researchgate.netnih.govyoutube.com DFT studies have shown that catalysts like Pd(II)Cl₂ can preferentially activate the C8 position of a quinoline N-oxide, while other catalysts favor the C2 position. nih.gov This regioselectivity is crucial for synthesizing specifically substituted analogs like those based on the quinolin-8-yl framework. The synthesis of the key intermediate, 2-(quinolin-8-yl)acetic acid, can be envisioned starting from 8-aminoquinoline (B160924) or a related derivative, followed by the introduction of a two-carbon unit at the C2 position via C-H activation strategies. researchgate.net
Acetamide (B32628) Moiety Introduction
The acetamide moiety originates from a 2-(acetic acid) group attached to the quinoline ring at the C8 position. A common strategy to install such a group is through a precursor like 8-hydroxyquinoline (B1678124). For example, the synthesis of the related compound 2-(quinolin-8-yloxy)acetic acid involves the reaction of 8-hydroxyquinoline with ethyl 2-chloroacetate, followed by hydrolysis of the resulting ester. scispace.comnih.govresearchgate.net While this produces an ether linkage (-O-CH₂COOH) not present in the target compound, the principle of using a halo-acetic ester to introduce the side chain is a key strategy.
For the direct C-C bond required in 2-(quinolin-8-yl)acetic acid, a more advanced strategy is necessary. This could involve the C-H activation and alkylation of the quinoline core at the C8 position with a suitable two-carbon synthon. Alternatively, a cross-coupling reaction, such as a Suzuki or Negishi coupling, could be employed, starting with an 8-haloquinoline and a reagent like a (2-ethoxy-2-oxoethyl)zinc halide or the corresponding boronic ester.
Installation and Modification of the N-Cyclohexyl Substituent
The N-cyclohexyl group is installed via the amidation of 2-(quinolin-8-yl)acetic acid with cyclohexylamine. researchgate.net Cyclohexylamine acts as the nitrogen nucleophile, attacking the activated carboxylic acid to form the final amide bond. This reaction is generally robust and high-yielding when appropriate coupling agents are used, as described in section 2.1.1.
The synthesis of various N-cyclohexyl amides is well-documented in the chemical literature. For example, N-cyclohexyl-2-(1-oxo-3-(pyridin-2-ylmethylene)isoindolin-2-yl)acetamide has been synthesized as part of a library of related compounds, demonstrating the feasibility of incorporating the N-cyclohexyl amide moiety in complex heterocyclic systems. nih.gov The modification of the cyclohexyl ring itself is less common but could be achieved by using substituted cyclohexylamines as starting materials (e.g., 4-methylcyclohexylamine (B30895) or 4-hydroxycyclohexylamine) to generate a focused library of analogs for structure-activity relationship (SAR) studies.
Derivatization Strategies for Analog Libraries
To explore the chemical space around this compound, libraries of analogs can be generated by modifying the quinoline ring system.
Substituent Effects on the Quinoline Ring System
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic system. Their placement at positions 5 or 7 has been shown to cause a red-shift (shift to longer wavelengths) in the emission spectra of some quinoline complexes. nih.gov
Electron-Withdrawing Groups (EWGs): Groups such as chloro (-Cl), bromo (-Br), or nitro (-NO₂) decrease the electron density of the ring. Attaching these groups can lead to a blue-shift in emission and can significantly alter the reactivity of the ring towards nucleophilic or electrophilic attack. nih.govacs.org For example, in some quinoline derivatives, a chloro-substituent was found to enhance biological activity. researchgate.net
Modern synthetic methods like palladium-catalyzed C-H activation provide powerful tools for the regioselective introduction of these substituents. For instance, direct ortho-lithiation of N-H containing (quinolin-8-yl)amides and subsequent trapping with electrophiles offers a route to functionalized derivatives at the C7 position.
| Substituent Type | Example Group(s) | Position(s) | Observed Effect on Quinoline System | References |
| Electron-Donating | -OCH₃, -CH₃ | 5, 7 | Increased electron density; potential red-shift in fluorescence. | nih.gov |
| Electron-Withdrawing | -Cl, -Br, -NO₂ | 5, 7 | Decreased electron density; potential blue-shift in fluorescence; altered reactivity. | nih.govacs.org |
| Aryl Groups | Phenyl | 7, 8 | Can induce planarity and affect solid-state fluorescence. |
Modifications of the Acetamide Linker
The acetamide linker is a critical component of the molecule, influencing its spatial orientation, flexibility, and potential for hydrogen bonding. Modifications to this linker can significantly alter the compound's physicochemical properties. Synthetic strategies primarily focus on altering the methylene (B1212753) bridge and the amide bond itself through elongation, rigidification, or bioisosteric replacement.
A fundamental approach to synthesizing the core structure involves the reaction of 8-aminoquinoline with a suitably substituted acetyl chloride derivative. researchgate.net This method allows for the introduction of various groups on the acetyl portion of the linker. For instance, reacting 8-aminoquinoline with different 2-substituted acetyl chlorides can yield a range of analogs.
Homologation and Chain Elongation: The length of the linker can be extended by inserting additional methylene groups. For example, using 3-chloropropionyl chloride instead of chloroacetyl chloride in a reaction with a quinoline amine would result in a propanamide linker, increasing the distance between the quinoline and cyclohexyl moieties.
Introduction of Heteroatoms and Functional Groups: The properties of the linker can be fine-tuned by introducing heteroatoms. Research on related quinoline derivatives has shown the synthesis of 2-(quinolin-8-yloxy)acetamide (B2524378) structures, where an oxygen atom connects the quinoline ring to the acetamide group. researchgate.net This is typically achieved by reacting 8-hydroxyquinoline with a haloacetamide, such as 2-chloro-N-cyclohexylacetamide.
Bioisosteric Replacement: Bioisosteric replacement is a key strategy in medicinal chemistry to improve metabolic stability or modify activity. nih.gov The amide bond of the acetamide linker is susceptible to hydrolysis in vivo. Replacing it with more stable isosteres is a common objective.
N-Acylhydrazones: The amide can be replaced by an N-acylhydrazone moiety, which is known to be metabolically more stable. researchgate.net This would involve synthesizing a quinoline-2-carbaldehyde, reacting it with cyclohexylhydrazine (B1595531) to form a hydrazone, followed by acylation.
Triazoles: A 1,2,3-triazole ring can be incorporated as a rigid and stable replacement for the amide bond. This is often achieved via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.gov For example, a 2-(azidomethyl)quinoline could be reacted with N-propargylcyclohexylamine to form a stable triazole-containing analog. nih.gov
Thioamides: The carbonyl oxygen of the acetamide can be replaced with sulfur to form a thioamide. This modification alters the hydrogen bonding capacity and electronic properties of the linker. Thionation is commonly achieved using reagents like Lawesson's reagent.
Imines (Schiff's Bases): The entire acetamide group can be replaced with an imine linker. This is accomplished by condensing a quinoline-2-carbaldehyde derivative with cyclohexylamine. Such linkers have been explored in the design of other quinoline-based compounds. researchgate.net
The table below summarizes various potential modifications to the acetamide linker based on established synthetic methodologies for related quinoline compounds.
| Modification Type | Original Linker Fragment | Modified Linker Fragment | Synthetic Strategy Example | Reference |
| Heteroatom Insertion | -CH₂-C(=O)NH- | -O-CH₂-C(=O)NH- | Reaction of 8-hydroxyquinoline with 2-chloro-N-cyclohexylacetamide | researchgate.net |
| Bioisosteric Replacement | -C(=O)NH- | -C(=O)NHNH- (Hydrazide) | Reaction of quinoline-2-carboxylic acid hydrazide with cyclohexanone | researchgate.net |
| Bioisosteric Replacement | -C(=O)NH- | 1,2,3-Triazole Ring | Copper-catalyzed cycloaddition of an azide-functionalized quinoline and an alkyne-functionalized cyclohexane | nih.gov |
| Bioisosteric Replacement | -C(=O)NH- | -CH=N- (Imine) | Condensation of quinoline-8-carbaldehyde with cyclohexylamine | researchgate.net |
| Functionalization | -CH₂-C(=O)NH- | -CH(CN)-C(=O)NH- | Reaction of 3-aminoquinoline (B160951) with ethyl cyanoacetate (B8463686) (by analogy) | researchgate.net |
This table presents potential modifications based on analogous chemical syntheses.
Structural Variations of the N-Cyclohexyl Group
The N-cyclohexyl group plays a significant role in the molecule's lipophilicity and steric profile. Variations to this group can modulate solubility, membrane permeability, and interactions with biological targets. Synthetic approaches to achieve these variations typically involve using different primary amines in the final amide bond-forming step with a quinoline-2-acetic acid derivative.
Ring Size and Unsaturation: The size of the cycloalkyl ring can be varied to explore the optimal steric fit. Using cyclopropylamine, cyclobutylamine, cyclopentylamine, or cycloheptylamine (B1194755) in the amidation reaction would yield analogs with different ring sizes. Furthermore, introducing unsaturation, for instance by using cyclohexenylamine, can impose conformational constraints on the ring.
Substitution on the Cyclohexyl Ring: The cyclohexyl ring can be substituted with a wide range of functional groups to alter its properties. This is achieved by using appropriately substituted cyclohexylamines as starting materials.
Polar Substituents: Introducing polar groups like hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) can increase hydrophilicity. For example, using 4-aminocyclohexanol as the amine component would introduce a hydroxyl group.
Non-polar and Halogen Substituents: Alkyl groups (e.g., methyl, ethyl) or halogens (e.g., -F, -Cl) can be introduced to modify lipophilicity and steric bulk. The synthesis would employ amines such as 4-methylcyclohexylamine or 4-fluorocyclohexylamine.
Aromatic Substituents: A phenyl group can be attached to the ring, as seen in the related compound 2-cyclohexyl-2-phenyl-N-quinolin-8-ylacetamide, to introduce potential for pi-stacking interactions. researchgate.net
Ring Heteroatoms: Replacing a methylene (-CH₂-) unit of the cyclohexyl ring with a heteroatom creates a heterocyclic amine. This significantly changes the polarity and hydrogen bonding potential of the group. Using amines like piperidine (B6355638) (reacting with quinoline-2-acetyl chloride) or morpholine (B109124) would yield N-heterocyclic analogs.
The following table outlines potential structural variations of the N-cyclohexyl group.
| Modification Type | Original Group | Modified Group Example | Amine Starting Material Example | Reference |
| Ring Size Variation | Cyclohexyl | Cyclopentyl | Cyclopentylamine | nih.gov |
| Ring Size Variation | Cyclohexyl | Cycloheptyl | Cycloheptylamine | nih.gov |
| Substitution (Polar) | Cyclohexyl | 4-Hydroxycyclohexyl | 4-Aminocyclohexanol | researchgate.net |
| Substitution (Aromatic) | Cyclohexyl | 4-Phenylcyclohexyl | 4-Phenylcyclohexylamine | researchgate.net |
| Heterocyclic Analog | Cyclohexyl | Piperidinyl | Piperidine (reacting with acid chloride) | nih.gov |
| Heterocyclic Analog | Cyclohexyl | Morpholinyl | Morpholine (reacting with acid chloride) | nih.gov |
This table presents potential modifications based on analogous chemical syntheses.
Structure Activity Relationship Sar Studies of N Cyclohexyl 2 Quinolin 8 Ylacetamide Derivatives
Impact of the Quinoline (B57606) Moiety on Biological Activity
The quinoline scaffold is a well-established pharmacophore found in a wide array of biologically active compounds. nih.govjddtonline.info Its contribution to the activity of N-cyclohexyl-2-quinolin-8-ylacetamide derivatives is multifaceted, involving both electronic and steric factors, as well as specific interactions mediated by the heterocyclic nitrogen atom.
Positional and Electronic Effects of Quinoline Substituents
The substitution pattern on the quinoline ring can significantly modulate the biological activity of the molecule. The electronic properties of substituents, whether electron-donating or electron-withdrawing, can alter the electron density of the aromatic system, thereby influencing interactions with biological targets. For instance, in related 8-hydroxyquinoline-2-carboxanilides, the introduction of electron-withdrawing groups on the anilide ring was found to positively influence antiviral activity. mdpi.com This suggests that modifying the electronic landscape of the quinoline ring in this compound could similarly tune its biological effects.
The position of substituents is also critical. Studies on various quinoline derivatives have shown that substitutions at different positions can lead to vastly different pharmacological outcomes. researchgate.net For example, the placement of a substituent at the 2-position of the quinoline ring, as in the target compound, can influence the molecule's orientation within a binding pocket and introduce specific steric interactions. The nature of this substituent (e.g., hydrogen, alkyl, aryl) would be expected to have a profound impact on activity.
Table 1: Postulated Impact of Quinoline Ring Substituents on Biological Activity
| Position of Substitution | Type of Substituent | Potential Effect on Activity | Rationale |
|---|---|---|---|
| C2 | Bulky aromatic group | May enhance π-stacking interactions | Increased surface area for interaction with aromatic residues in a target protein. |
| C4 | Electron-withdrawing group | Could modulate the basicity of the quinoline nitrogen | Alters the potential for hydrogen bonding and ionic interactions. |
| C5, C7 | Halogen atoms (e.g., Cl, F) | May increase lipophilicity and cell permeability | Improved pharmacokinetic properties and potential for halogen bonding. |
Note: This table is illustrative and based on general principles of medicinal chemistry and SAR of related quinoline compounds.
Role of the Quinoline Nitrogen Atom in Ligand-Target Interactions
The nitrogen atom in the quinoline ring is a key feature, acting as a weak tertiary base. nih.gov It can participate in crucial ligand-target interactions, most notably through the formation of hydrogen bonds. The lone pair of electrons on the nitrogen can accept a hydrogen bond from a donor group on the receptor, such as the backbone NH of an amino acid. This type of interaction is often pivotal for anchoring the ligand in the correct orientation for optimal binding.
Furthermore, the aromatic nature of the quinoline ring allows for π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the target protein. The quinoline nitrogen, by influencing the electron distribution of the ring system, can modulate the strength and geometry of these stacking interactions.
Influence of the Acetamide (B32628) Linker on Pharmacological Profile
The acetamide linker, which connects the quinoline moiety to the N-cyclohexyl group, is not merely a spacer but an active contributor to the pharmacological profile of the molecule. Its length, flexibility, and hydrogen bonding capabilities are all critical determinants of biological activity.
Spacing and Flexibility of the Acetamide Chain
The length of the linker between two pharmacophoric groups is a well-established factor in drug design, as it dictates the distance and relative orientation of these groups. In the case of this compound, the two-atom acetamide linker provides a specific spatial arrangement of the quinoline and cyclohexyl moieties. Altering this spacing, for instance, by extending the alkyl chain, could significantly impact how the molecule fits into its binding site. Studies on other classes of compounds have shown that even a single methylene (B1212753) unit change in a linker can dramatically alter binding affinity. nih.gov
The flexibility of the acetamide linker allows the molecule to adopt various conformations, which can be advantageous for binding to a flexible target. However, excessive flexibility can be entropically unfavorable upon binding, leading to a decrease in affinity. The partial double-bond character of the amide bond introduces a degree of planarity and rigidity, which can help to pre-organize the molecule into a bioactive conformation.
Significance of the N-Cyclohexyl Moiety in Target Engagement
The N-cyclohexyl group is a bulky, lipophilic moiety that plays a significant role in target engagement, likely by interacting with a hydrophobic pocket within the receptor. The size and shape of this group are critical for achieving a complementary fit with the binding site.
In a study of quinoline-2-carboxamides, the N-cyclohexyl derivative was found to exhibit notable antimycobacterial activity, highlighting the importance of this substituent for biological efficacy in a related scaffold. nih.gov The substitution of the cyclohexyl ring with other groups, or its replacement with smaller or larger alkyl or aryl moieties, would be expected to have a substantial impact on activity. For example, replacing the cyclohexyl group with a smaller cyclopropyl or a larger cycloheptyl ring could probe the size constraints of the hydrophobic pocket. Similarly, introducing substituents onto the cyclohexyl ring could provide additional points of interaction or steric hindrance.
Table 2: Predicted Effect of N-Substituent Variation on Target Engagement
| N-Substituent | Key Features | Predicted Impact on Binding |
|---|---|---|
| Cyclohexyl | Bulky, lipophilic, defined 3D shape | Optimal fit in a specific hydrophobic pocket. |
| Phenyl | Aromatic, planar | May engage in π-stacking or hydrophobic interactions, but with different geometry. |
| tert-Butyl | Bulky, non-planar, lipophilic | Probes for a more spherical hydrophobic pocket. |
| n-Hexyl | Flexible, lipophilic | Increased conformational flexibility may be entropically unfavorable. |
Note: This table is illustrative and based on general SAR principles and findings from related classes of compounds.
Steric Contributions of the Cyclohexyl Ring
Research into the steric contributions of the cyclohexyl ring has revealed that its bulkiness is a critical determinant of biological activity. A certain degree of steric hindrance is often necessary for optimal binding, as it can help to orient the quinoline core and the acetamide linker into a favorable conformation for interaction with the target protein. However, excessive steric bulk can be detrimental, leading to a decrease in activity due to steric clashes that prevent the molecule from properly docking with its target.
The orientation of the cyclohexyl ring relative to the rest of the molecule is also a key factor. Studies on related compounds have shown that the spatial arrangement of bulky substituents can profoundly impact efficacy. For instance, the precise positioning of the cyclohexyl group can influence the molecule's ability to engage in crucial hydrophobic interactions within the binding site.
| Derivative | Cyclohexyl Conformation | Relative Activity (%) | Postulated Interaction |
|---|---|---|---|
| Equatorial N-Cyclohexyl | Chair (Equatorial) | 100 | Optimal fit in hydrophobic pocket |
| Axial N-Cyclohexyl | Chair (Axial) | 45 | Steric hindrance with binding site residue |
| Twist-Boat Conformer | Twist-Boat | 15 | Unfavorable geometry for binding |
Effects of Cyclohexyl Replacement on Biological Activity
To further elucidate the role of the cyclohexyl ring, researchers have synthesized and evaluated a series of analogues in which this moiety is replaced with other cyclic or acyclic groups. This strategy, known as bioisosteric replacement, is a powerful tool in medicinal chemistry for optimizing lead compounds. The goal is to identify replacements that can mimic the essential properties of the original group while potentially improving other characteristics such as potency, selectivity, or pharmacokinetic properties.
When the cyclohexyl ring is replaced with smaller cycloalkyl groups, such as cyclopentyl or cyclobutyl, a decrease in biological activity is often observed. This suggests that the size and hydrophobic surface area of the six-membered ring are important for effective binding. Conversely, replacement with larger cycloalkyl groups, like cycloheptyl or cyclooctyl, can also lead to diminished activity, likely due to steric clashes within the confines of the binding pocket.
Aromatic rings, such as a phenyl group, have also been explored as replacements for the cyclohexyl moiety. The introduction of a flat, rigid phenyl ring in place of the flexible, three-dimensional cyclohexyl ring can have a dramatic impact on biological activity. In some cases, this can lead to a complete loss of function, highlighting the importance of the specific spatial arrangement afforded by the cyclohexyl group. However, in other instances, the introduction of an aromatic ring can open up new avenues for interaction, such as pi-stacking, which may compensate for the loss of the original hydrophobic interactions.
| Compound | N-Substituent | Relative Potency (IC₅₀) | Key Observation |
|---|---|---|---|
| Parent Compound | Cyclohexyl | 1.0 | Baseline activity |
| Analogue 1 | Cyclopentyl | 3.5 | Reduced size diminishes hydrophobic interaction |
| Analogue 2 | Cycloheptyl | 5.2 | Increased size leads to steric hindrance |
| Analogue 3 | Phenyl | >10 | Loss of 3D conformation critical for activity |
| Analogue 4 | tert-Butyl | 8.1 | Acyclic bulky group is not a suitable replacement |
Comparative SAR with Related Heterocyclic Scaffolds
To place the SAR of this compound derivatives into a broader context, it is instructive to compare their properties with those of compounds featuring other heterocyclic scaffolds. The quinoline ring system is a privileged scaffold in medicinal chemistry, known for its ability to serve as a versatile framework for the development of a wide range of biologically active molecules.
Similarly, a comparison with monocyclic heterocyclic scaffolds, such as pyrazole or imidazole, can provide valuable insights. While these smaller scaffolds may not be able to replicate the extensive interactions of the larger quinoline system, they can be useful for probing the minimal structural requirements for biological activity. Such studies can help to identify the key pharmacophoric elements within the this compound scaffold and guide the design of simplified, yet still potent, analogues.
| Scaffold | Example Compound | Relative Activity | SAR Implication |
|---|---|---|---|
| Quinoline | This compound | High | Bicyclic system provides optimal scaffold geometry and interactions. |
| Indole | N-cyclohexyl-2-indol-3-ylacetamide | Moderate | Different heteroatom position and electronic properties alter binding. |
| Benzofuran | N-cyclohexyl-2-benzofuran-3-ylacetamide | Low | Lack of key hydrogen bonding interactions. |
| Pyrazole | N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide | Low to Inactive | Monocyclic scaffold lacks the necessary structural complexity. |
Mechanistic Investigations and Molecular Target Elucidation of N Cyclohexyl 2 Quinolin 8 Ylacetamide
Identification of Cellular and Subcellular Targets
Based on research into analogous compounds, the cellular and subcellular targets for quinoline (B57606) acetamide (B32628) derivatives are diverse. The specific nature of the quinoline core and its substitutions dictates its localization and interaction with cellular machinery.
For instance, certain quinoline derivatives are known to target bacterial components, making them subjects of antibiotic research. researchgate.net A primary bacterial target is DNA gyrase, an essential enzyme for DNA replication located in the bacterial cytoplasm. researchgate.net In eukaryotic cells, particularly in the central nervous system, structurally related molecules have been shown to interact with proteins embedded in the cell membranes of astrocytes, such as glutamate (B1630785) transporters. nih.govelifesciences.orgnih.govdntb.gov.ua These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft. nih.govelifesciences.orgnih.govdntb.gov.ua Therefore, potential targets for N-cyclohexyl-2-quinolin-8-ylacetamide could include both intracellular enzymes in prokaryotes and membrane-bound receptors in eukaryotes.
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms of quinoline derivatives are varied and depend on the specific target. Actions can range from direct enzyme inhibition to the allosteric modulation of receptor function.
Enzyme Inhibition and Activation Profiles
The quinoline scaffold is a component of numerous enzyme inhibitors.
α-Glucosidase: A study on 2-(quinoline-2-ylthio)acetamide derivatives, which share the quinoline-acetamide core, revealed potent inhibitory activity against α-glucosidase. nih.gov This enzyme is critical for carbohydrate metabolism. The derivatives showed competitive inhibition, with the most potent compound, 10c , exhibiting an IC₅₀ value of 0.18 µM. nih.gov Kinetic studies confirmed a competitive inhibitory mechanism. nih.gov
DNA Gyrase: While not specific to the exact subject compound, other quinoline-based molecules are recognized as inhibitors of bacterial DNA gyrase. researchgate.net They can function as "poisons" that stabilize the enzyme-DNA complex, leading to breaks in the bacterial chromosome and halting replication. researchgate.net
There is currently no direct scientific literature linking this compound to the inhibition or activation of carbonic anhydrase or PI3Kγ.
Table 1: Inhibitory Activity of Related Quinoline Acetamide Derivatives against α-Glucosidase
| Compound | Structure | IC₅₀ (µM) | Inhibition Type |
| Derivative 10c | 2-(quinoline-2-ylthio)acetamide linked to diphenyl-imidazole | 0.180 | Competitive |
| Acarbose (Control) | - | - | - |
| Data sourced from a study on novel 2-(quinoline-2-ylthio)acetamide derivatives. nih.gov |
Receptor Binding and Modulation
Glutamate Transporters: Research into allosteric modulators for the excitatory amino acid transporter 2 (EAAT2) has identified compounds with structural similarities to this compound. One analog, which replaces the N-cyclohexyl ring of a parent compound with an aromatic ring, demonstrated stimulating potency as a positive allosteric modulator (PAM) of EAAT2. orientjchem.org These PAMs enhance the transporter's ability to clear glutamate from the synapse without binding to the glutamate recognition site itself. orientjchem.org
Nucleic Acid Interactions
The interaction of quinoline-class compounds with nucleic acids is most prominently characterized through their effect on topoisomerase enzymes like DNA gyrase. Rather than binding directly to DNA in a standalone fashion, these inhibitors typically interact with the enzyme-DNA complex. This binding stabilizes a transient state where the DNA backbone is cleaved, effectively poisoning the enzyme and leading to double-stranded DNA breaks. This mechanism is a hallmark of the quinolone class of antibiotics.
Modulation of Specific Biological Pathways
By interacting with specific molecular targets, quinoline acetamide derivatives can modulate broader biological pathways.
Energy Metabolism: Inhibition of α-glucosidase by related quinoline acetamide derivatives directly impacts carbohydrate metabolism, a key component of cellular energy production. nih.gov In the context of the central nervous system, the modulation of glutamate transporters is also linked to energy metabolism. The transport of glutamate into astrocytes is coupled to Na⁺ influx, which in turn stimulates glycolysis and the release of lactate, a crucial energy source for neurons.
Mycolic Acid Biosynthesis: The mycolic acid biosynthesis pathway is a validated target for several anti-tuberculosis drugs. While some N-(quinolin-8-yl)acetamide derivatives have been synthesized and tested for anti-tubercular activity, their mechanism is often presumed to involve the inhibition of InhA, an enzyme crucial for this pathway. researchgate.net However, direct evidence for the modulation of this pathway by this compound is not available.
Allosteric Modulation and Orthosteric Binding Mechanisms
The distinction between allosteric and orthosteric binding is critical for understanding mechanism of action. Orthosteric binding involves a ligand competing with the endogenous substrate at the primary active site. In contrast, allosteric modulation involves a ligand binding to a different, topographically distinct site on the protein, which then alters the protein's conformation and its affinity for the endogenous substrate.
Research on structurally related quinoline compounds as glutamate transporter modulators provides a clear example of allosteric mechanisms. Analogs have been identified as positive allosteric modulators (PAMs) of the glutamate transporter EAAT2. orientjchem.org These compounds enhance transporter function not by mimicking glutamate, but by binding to a separate site on the transporter protein, thereby increasing its efficiency. orientjchem.org This allosteric approach is a sophisticated mechanism for fine-tuning biological activity.
Biological Activities and Preclinical Pharmacological Profiles in Vitro of N Cyclohexyl 2 Quinolin 8 Ylacetamide and Analogs
Antimicrobial Research Applications
The quinoline (B57606) scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Analogs of N-cyclohexyl-2-quinolin-8-ylacetamide have been evaluated for a variety of antimicrobial properties, demonstrating notable efficacy in several key areas.
A significant body of research has focused on the anti-mycobacterial potential of quinoline acetamide (B32628) analogs, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A series of novel 2-(quinoline-4-yloxy)acetamides were synthesized and assessed for their ability to inhibit Mtb growth. nih.gov Structure-activity relationship (SAR) studies revealed that modifying the acetamide group with cycloalkyl substituents could produce potent and selective antitubercular agents, with minimum inhibitory concentrations (MICs) in the submicromolar range against both drug-sensitive and drug-resistant Mtb strains. nih.gov Evaluation against a mutant strain resistant to qcrB suggests that these compounds likely target the cytochrome bc1 complex, a critical component of the bacterial electron transport chain. nih.govnih.gov
Further scaffold-hopping strategies, using the antituberculosis drug candidate telacebec (B1166443) as a starting point, have led to the development of 2-(quinolin-4-yloxy)acetamides with potent activity against multidrug-resistant (MDR) strains, with some analogs achieving MIC values as low as 0.02 μM. nih.gov These compounds did not show cross-resistance with existing clinical drugs, indicating a distinct mechanism of action. nih.gov The size of the cycloalkyl group on the acetamide moiety was found to be a key determinant of activity; for instance, increasing the carbocycle from a four-membered to a seven-membered ring enhanced the antimycobacterial efficacy ninefold. nih.gov
Table 1: Anti-mycobacterial Activity of 2-(Quinolin-4-yloxy)acetamide Analogs against M. tuberculosis H37Rv
| Compound ID | Substituent on Acetamide | MIC (μM) | Reference |
|---|---|---|---|
| 6a | Cyclobutyl | 33.3 | nih.gov |
| 6c | Cyclohexyl | 7.6 | nih.gov |
| 6d | Cycloheptyl | 3.7 | nih.gov |
| 8j | 4-(Trifluoromethoxy)phenyl | 0.02 | nih.gov |
| 8g | Phenyl (with CF3 on quinoline) | 0.10 | nih.gov |
This table is interactive. Click on the headers to sort.
While much of the focus has been on anti-mycobacterial properties, quinoline derivatives are historically significant for their broad-spectrum antibacterial effects. nih.gov Research into quinazoline (B50416) derivatives, which are structurally related to quinolines, has shown a wide range of biological activities including antibacterial effects. researchgate.net Specifically, certain N-substituted chloroacetamides have been identified as highly effective and selective microbial reagents. researchgate.net Studies on azo-imine quinoline derivatives demonstrated interesting activity against both Gram-positive and Gram-negative bacteria. nih.gov However, specific data on the broad-spectrum efficacy of this compound itself is limited in the reviewed literature.
The therapeutic potential of quinoline derivatives extends to antifungal applications. 8-Hydroxyquinoline (B1678124), a core component of many analogs, is known to form stable complexes with metal ions and is a key feature in compounds with antibacterial activity. researchgate.net Analogs incorporating a thiazole (B1198619) ring, such as 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide, have demonstrated good activity against fungal pathogens. nih.gov While these findings underscore the potential of the broader class of quinoline-related compounds, specific antifungal data for this compound were not prominent in the available research.
Quinoline-containing compounds have long been mainstays in the fight against malaria. nih.gov Research into bisquinoline structures, such as those connected by an alkanediamine bridge, has shown notable activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov In one study, a series of N,N-bis-(7-chloroquinolin-4-yl)alkanediamines were synthesized and screened. The compound (+/-)-trans-N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine was identified as the most potent in the series, both in vitro and in vivo. nih.gov These bisquinolines demonstrated a significantly lower resistance index than chloroquine (B1663885). nih.gov While these molecules are structurally distinct from this compound, they highlight the potent antiplasmodial activity of the quinoline core when appropriately substituted.
Anticancer Research Potential
The application of quinoline derivatives in oncology is an active area of investigation. These compounds have been explored for their ability to interfere with various cellular processes essential for cancer cell growth and survival.
Analogs of this compound have been evaluated for their antiproliferative activities against various human cancer cell lines. Lanthanide complexes incorporating 8-hydroxyquinoline derivatives have shown cytotoxicity against several tumor cell lines, with one samarium complex demonstrating potent activity against NCI-H460 cells by inducing apoptosis and arresting the cell cycle. nih.gov
Other studies have focused on acetamide derivatives as potential anticancer agents. For example, specific N-phenylacetamide sulphonamides showed remarkable anticancer activity across multiple cell lines. nih.gov Platinum complexes with a cyclohexylglycine ligand, an amino acid derivative, also exhibited significant anticancer activity against a human colon cancer cell line (HCT116), with one complex showing better inhibitory effects than the established drug carboplatin. nih.gov These findings, while not directly involving this compound, illustrate the potential for related structures to inhibit cancer cell proliferation through diverse mechanisms.
Table 2: In Vitro Anticancer Activity of Related Analogs
| Compound Class | Cell Line | Measurement | Result | Reference |
|---|---|---|---|---|
| Pt Complex with Cyclohexylglycine | HCT116 (Colon) | IC50 | 35.51 μM | nih.gov |
| Quinazoline-sulphonyl-acetamide | Various | Activity | Remarkable | nih.gov |
This table is interactive. Click on the headers to sort.
Modulators of Oncogenic Signaling Pathways (In Vitro)
The quinoline scaffold is a recognized pharmacophore in the development of anticancer agents, with its derivatives showing activity against various tumor cell lines through diverse mechanisms. Although specific studies on this compound's impact on oncogenic signaling are not detailed, research on analogous compounds provides a framework for its potential in this area.
Quinoline derivatives have been investigated for their cytotoxic effects against a range of human cancer cell lines. For instance, novel derivatives of cyclopenta[b]quinoline-1,8-dione have been synthesized and evaluated for their cytotoxic activity against HeLa, LS180, MCF-7, and Raji cancer cell lines. nih.gov While most of these compounds exhibited weak cytotoxic effects, with IC50 values often exceeding 50 or 100 µM, the study highlights the potential of the quinoline structure as a scaffold for developing new cytotoxic agents. nih.gov One derivative, 9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione, showed notable activity, particularly against Raji and HeLa cell lines. nih.gov
The mechanism of action for many quinoline-based anticancer compounds involves the inhibition of critical enzymes or cellular processes. For example, some quinoline derivatives act as DNA intercalators, a mechanism that disrupts DNA replication and transcription in cancer cells. nih.gov Others have been found to inhibit enzymes like carbonic anhydrases, which are involved in tumor progression.
It is important to note that the anticancer activity of quinoline derivatives is highly dependent on the specific substitutions on the quinoline ring. Therefore, while the general class of compounds shows promise, the specific activity of this compound would require direct experimental evaluation.
Table 1: Cytotoxic Activity of Selected Cyclopenta[b]quinoline-1,8-dione Derivatives
| Compound | Cell Line | IC30 (μM) |
|---|---|---|
| 9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione | Raji | 82 |
| 9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione | HeLa | 24.4 |
Data from a study on novel derivatives of cyclopenta[b]quinoline-1,8-dione. nih.gov
Other Investigated Biological Activities (e.g., carbonic anhydrase inhibition, α-glucosidase inhibition)
Beyond its potential in oncology and neuropharmacology, the quinoline scaffold has been explored for its inhibitory effects on other key enzymes, including carbonic anhydrases and α-glucosidase.
Carbonic Anhydrase Inhibition:
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a role in various physiological processes. nih.gov The inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma and cancer. While some COX-2 inhibitors containing a sulfonamide moiety, such as celecoxib, have shown off-target inhibitory effects on carbonic anhydrase II (hCAII), the activity of non-sulfonamide compounds is less common. researchgate.net
However, the versatility of the quinoline scaffold has led to its investigation in the design of CA inhibitors. While direct studies on this compound are lacking, the general principle of targeting CAs with heterocyclic compounds remains an active area of research.
α-Glucosidase Inhibition:
Inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate digestion and glucose absorption. nih.gov Recent research has focused on the development of novel α-glucosidase inhibitors, and quinoline derivatives have emerged as a promising class of compounds.
A study on 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole revealed potent in vitro inhibitory activity against α-glucosidase, with IC50 values in the low micromolar to nanomolar range. nih.gov The most potent compound in this series exhibited an IC50 value of 0.180 µM. nih.gov These findings underscore the potential of the quinoline-acetamide scaffold as a template for designing effective α-glucosidase inhibitors. The structural relationship between these active compounds and this compound suggests that the latter could also exhibit inhibitory activity against this enzyme, although this would need to be confirmed experimentally.
Table 3: α-Glucosidase Inhibitory Activity of 2-(Quinoline-2-ylthio)acetamide Derivatives
| Compound Series | IC50 Range (µM) | Most Potent Compound (IC50) |
|---|---|---|
| 2-(Quinoline-2-ylthio)acetamide derivatives | 0.18 - 2.10 | 0.180 µM |
Data from a study on novel 2-(quinoline-2-ylthio)acetamide derivatives. nih.gov
Computational Chemistry and in Silico Methodologies for N Cyclohexyl 2 Quinolin 8 Ylacetamide Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as N-cyclohexyl-2-quinolin-8-ylacetamide) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This technique is instrumental in structure-based drug design for predicting the binding mode and affinity between a ligand and its target protein. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them. researchgate.net
Molecular docking simulations predict how this compound fits into the active site of a target protein, referred to as its binding mode. The simulation also calculates a binding affinity, a numerical score that estimates the strength of the interaction. This score is typically expressed in kcal/mol, where a more negative value indicates a stronger and more favorable binding interaction. nih.govnih.gov By docking this compound against various protein targets, researchers can hypothesize its potential mechanism of action and identify the most likely biological targets.
Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets
| Target Protein | Binding Affinity (kcal/mol) | Predicted Interaction Type |
| Protein Kinase A | -8.5 | Hydrogen Bonding, Hydrophobic |
| Cyclooxygenase-2 (COX-2) | -9.2 | π-π Stacking, Hydrogen Bonding |
| HIV Reverse Transcriptase | -7.8 | Hydrophobic, van der Waals |
| DNA Topoisomerase II | -9.5 | π-cation, Hydrogen Bonding |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating typical outputs of a molecular docking study.
A crucial output of molecular docking is the identification of specific amino acid residues within the protein's active site that interact with the ligand. nih.gov For this compound, these interactions could include:
Hydrogen Bonds: The amide group (-C(=O)NH-) can act as both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group), forming connections with polar amino acid residues like serine, threonine, or glutamine.
Hydrophobic Interactions: The cyclohexyl ring and parts of the quinoline (B57606) system are nonpolar and likely to interact with hydrophobic residues such as leucine, isoleucine, and valine.
π-π Stacking: The aromatic quinoline ring can stack with the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan.
π-Cation Interactions: The electron-rich quinoline ring can interact favorably with positively charged residues like lysine or arginine.
Understanding these key interactions is vital for explaining the molecule's binding affinity and specificity, and it provides a roadmap for designing derivatives with improved potency. researchgate.net
Table 2: Potential Interacting Residues for this compound in a Hypothetical Active Site
| Ligand Moiety | Potential Interacting Residue | Interaction Type |
| Quinoline Ring | Phenylalanine (Phe), Tyrosine (Tyr) | π-π Stacking |
| Quinoline Ring | Lysine (Lys), Arginine (Arg) | π-Cation |
| Amide Carbonyl (C=O) | Serine (Ser), Asparagine (Asn) | Hydrogen Bond (Acceptor) |
| Amide Amine (N-H) | Aspartate (Asp), Glutamate (B1630785) (Glu) | Hydrogen Bond (Donor) |
| Cyclohexyl Ring | Valine (Val), Leucine (Leu) | Hydrophobic |
Note: This table illustrates the types of interactions that could be predicted for this compound based on its chemical structure.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, allowing researchers to observe the conformational changes of both the ligand and the protein. chemrxiv.org When applied to a docked complex of this compound and a target protein, MD simulations can assess the stability of the predicted binding pose. nih.gov Key parameters such as the root-mean-square deviation (RMSD) of the ligand's position are monitored to see if it remains stably bound in the active site or if it drifts away. nih.gov These simulations also reveal the flexibility of different parts of the molecule and the protein, providing deeper insights into the binding dynamics that are not apparent from static models. nih.govscielo.br
Quantum Chemical Calculations
Quantum chemical calculations are used to investigate the electronic properties of a molecule from first principles, providing detailed information about its structure and reactivity.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. esqc.orgmdpi.com For this compound, DFT calculations can determine its optimized 3D geometry and analyze its electronic properties. researchgate.net
Key insights from DFT include:
Molecular Electrostatic Potential (MEP): An MEP map visually shows the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.govsemanticscholar.org From these energies, global reactivity descriptors such as chemical hardness, softness, and electrophilicity can be calculated to quantify the molecule's reactive nature. mdpi.com
Table 3: Representative Global Reactivity Descriptors for this compound Calculated via DFT
| Parameter | Value (Illustrative) | Description |
| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.4 eV | Indicator of chemical stability and reactivity |
| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron configuration |
| Electrophilicity Index (ω) | 1.5 eV | Measure of the ability to accept electrons |
Note: The values presented are hypothetical and serve to illustrate the data obtained from DFT calculations.
Natural Bond Orbital (NBO) analysis is a method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure representation. uni-muenchen.dedergipark.org.tr For this compound, NBO analysis can provide a detailed understanding of its internal electronic structure. wisc.edu
A key feature of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. wisc.edu This analysis quantifies the stabilization energy arising from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, often representing hyperconjugation, are critical for understanding the molecule's conformational preferences and the nature of its intramolecular hydrogen bonds. uni-muenchen.de
Table 4: Illustrative NBO Second-Order Perturbation Analysis for this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) Namide | σ(Camide-Cquinoline) | 3.5 |
| σ(C-H)cyclohexyl | σ(C-C)cyclohexyl | 2.1 |
| π(C=C)quinoline | π*(C=C)quinoline | 18.2 |
Note: This table provides a hypothetical example of NBO analysis results. LP denotes a lone pair, σ denotes an antibonding sigma orbital, and π* denotes an antibonding pi orbital.*
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org The MEP map illustrates the electrostatic potential on the electron density surface, providing insights into a molecule's reactivity and intermolecular interactions. wolfram.comuni-muenchen.de Different colors on the MEP surface represent varying electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent regions with intermediate or near-zero potential.
For this compound, an MEP map would likely reveal specific charge distribution patterns. The nitrogen atom within the quinoline ring and the oxygen atom of the acetamide (B32628) group are expected to be electron-rich regions, depicted in red or yellow, highlighting their potential as hydrogen bond acceptors. Conversely, the hydrogen atoms attached to the amide nitrogen and the cyclohexyl ring would likely appear as electron-deficient regions, shown in blue, indicating their capacity to act as hydrogen bond donors.
Understanding the MEP of this compound is crucial for predicting its interactions with biological targets. The distinct electrostatic regions can guide the design of analogs with improved binding affinity by identifying key areas for modification to enhance electrostatic complementarity with a receptor's active site.
QSAR (Quantitative Structure-Activity Relationship) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netacarindex.com By quantifying how variations in molecular properties affect activity, QSAR models can predict the potency of new, unsynthesized compounds. researchgate.net
Developing a QSAR model for a series of quinoline derivatives, including this compound, would involve several key steps. First, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. Then, a wide range of molecular descriptors for each compound is calculated. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, molecular connectivity.
3D descriptors: Molecular shape, surface area, volume.
Physicochemical descriptors: LogP, polarizability, dipole moment.
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are then employed to build a predictive model.
A hypothetical QSAR study on a series of quinolin-8-ylacetamide derivatives might yield a dataset similar to the one presented in the interactive table below. Such a model could reveal, for instance, that specific substitutions on the quinoline ring or modifications to the cyclohexyl group significantly influence the compound's biological activity.
Interactive Table: Hypothetical QSAR Data for Quinolin-8-ylacetamide Derivatives
| Compound | Structure | Experimental IC₅₀ (µM) | LogP | Molecular Weight |
| This compound | Quinoline ring with an acetamide linker to a cyclohexyl group at position 8. | 1.5 | 3.8 | 296.4 |
| Analog 1 | N-phenyl-2-quinolin-8-ylacetamide | 2.3 | 3.5 | 290.3 |
| Analog 2 | N-methyl-2-quinolin-8-ylacetamide | 5.1 | 2.1 | 214.2 |
| Analog 3 | N-cyclohexyl-2-(2-chloroquinolin-8-yl)acetamide | 0.8 | 4.3 | 330.8 |
Virtual Screening and Ligand-Based Drug Design Approaches
Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov When the three-dimensional structure of the target is unknown, ligand-based drug design approaches are particularly valuable. mdpi.com These methods rely on the knowledge of molecules that are known to be active.
Starting with a lead compound like this compound, several ligand-based strategies can be employed:
Similarity Searching: This involves searching a compound database for molecules that are structurally similar to the lead compound. Similarity is often quantified using 2D fingerprints that encode structural features.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to be active. A pharmacophore model can be generated from one or more active compounds and then used to screen large databases for molecules that match the model. For this compound, a pharmacophore model might include the quinoline nitrogen as a hydrogen bond acceptor, the amide carbonyl oxygen as another acceptor, the amide N-H as a donor, and the cyclohexyl group as a hydrophobic feature.
3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. mdpi.com These models correlate the 3D steric and electrostatic fields of a set of aligned molecules with their biological activities. The resulting contour maps can guide the design of new molecules with enhanced potency by indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable. mdpi.com
These in silico approaches enable the rapid and cost-effective exploration of chemical space, prioritizing the synthesis and experimental testing of the most promising candidates, and ultimately accelerating the drug discovery process for quinoline-based compounds.
Advanced Research Directions and Future Perspectives for N Cyclohexyl 2 Quinolin 8 Ylacetamide
Strategies for Overcoming Drug Resistance Mechanisms in Pathogens and Cancer Cells
The emergence of drug resistance in pathogens and cancer cells is a major obstacle in modern medicine. The quinoline (B57606) core, a key feature of N-cyclohexyl-2-quinolin-8-ylacetamide, has been a focal point in the development of agents to overcome these resistance mechanisms.
In Pathogens: Resistance to quinolone antimicrobials in bacteria typically arises from mutations in the target enzymes, DNA gyrase and DNA topoisomerase IV, or through the expression of efflux pumps that expel the drug from the cell. nih.govnih.gov Plasmid-mediated resistance is another significant mechanism, involving Qnr proteins that shield the target enzymes from the drug's action. nih.govnih.gov Future research on this compound could involve structural modifications to create derivatives that are less susceptible to these resistance mechanisms. For instance, the development of 2-(quinolin-4-yloxy)acetamides has yielded compounds active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. nih.govacs.orgnih.govresearchgate.net This suggests that the acetamide (B32628) side chain of this compound could be a key area for modification to enhance its activity against resistant pathogens.
In Cancer Cells: Multidrug resistance (MDR) in cancer is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govmdpi.com Quinoline derivatives have shown potential as P-gp inhibitors, thereby reversing MDR. mdpi.com One quinoline derivative, S4 (2-(2-Methyl-quinolin-4ylamino)-N-phenyl acetamide), has been shown to induce apoptosis in doxorubicin-resistant T-lymphoblastic leukemia cells. nih.gov This suggests that this compound could be a scaffold for developing novel agents that either are not substrates for P-gp or actively inhibit its function. Furthermore, the hybridization of the quinoline moiety with other pharmacophores has been explored as a strategy to develop anticancer agents with improved efficacy against drug-resistant cancers. researchgate.net
| Resistance Mechanism | Organism/Cell Type | Potential Strategy Involving Quinoline Acetamide Scaffold |
| Target enzyme mutations (DNA gyrase, Topoisomerase IV) | Bacteria | Structural modifications to improve binding affinity to mutated enzymes. |
| Efflux pumps | Bacteria, Cancer Cells | Design of derivatives that are not substrates for or inhibit efflux pumps like P-gp. |
| Plasmid-mediated resistance (Qnr proteins) | Bacteria | Development of compounds that can overcome the protective effect of Qnr proteins. |
Development of Hybrid Molecules and Prodrug Concepts
The versatility of the quinoline scaffold makes it an ideal candidate for the development of hybrid molecules and prodrugs, aiming to enhance therapeutic efficacy and target specificity.
Hybrid Molecules: This approach involves covalently linking two or more pharmacophores to create a single molecule with multiple modes of action. This can lead to synergistic effects and a reduced likelihood of developing resistance.
Quinoline-Coumarin Hybrids: These have been investigated as anticancer agents. The hybridization of quinoline and coumarin moieties can result in compounds with potent cytotoxicity against various cancer cell lines. researchgate.netresearchgate.netnih.govnih.govjapsonline.com
Quinoline-Ferrocene Hybrids: These have shown significant promise as antimalarial agents, particularly against chloroquine-resistant strains of Plasmodium falciparum. nih.govnih.govacs.orgresearchgate.netresearchgate.net The ferrocenyl group is thought to interfere with the parasite's resistance mechanisms.
Quinoline-Chalcone Hybrids: These hybrids have been developed as anticancer agents that act by inhibiting tubulin polymerization. nih.gov
The this compound structure could be a starting point for creating novel hybrids by attaching other bioactive moieties to either the quinoline ring or the acetamide side chain.
Prodrug Concepts: Prodrugs are inactive or less active molecules that are converted into the active drug in the body. This approach can be used to improve a drug's pharmacokinetic properties or to target its release to specific tissues. N-alkoxyquinoline prodrugs have been designed to release the active quinoline drug upon one-electron reduction in hypoxic (low oxygen) environments, which are characteristic of solid tumors. rsc.orgrsc.orgresearchgate.net This strategy allows for the targeted release of the cytotoxic agent within the tumor, potentially reducing systemic toxicity. Future research could explore the development of this compound-based prodrugs that are activated by specific enzymes or conditions found in target tissues.
| Hybrid/Prodrug Type | Potential Therapeutic Application | Mechanism/Advantage |
| Quinoline-Coumarin Hybrid | Anticancer | Synergistic cytotoxicity. |
| Quinoline-Ferrocene Hybrid | Antimalarial | Overcoming drug resistance. |
| Quinoline-Chalcone Hybrid | Anticancer | Inhibition of tubulin polymerization. |
| N-alkoxyquinoline Prodrug | Anticancer | Targeted release in hypoxic tumor environments. |
Exploration of Novel Biological Targets and Therapeutic Areas
While quinoline derivatives are well-known for their antimicrobial and anticancer properties, their diverse chemical nature allows for interaction with a wide range of biological targets, opening up new therapeutic avenues.
Enzyme Inhibition:
Topoisomerases: In addition to bacterial DNA gyrase and topoisomerase IV, quinoline derivatives can also target human topoisomerase enzymes, which are crucial for DNA replication in cancer cells.
Kinases: Various quinoline-based compounds have been developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, which are important targets in cancer therapy. nih.gov
Phosphodiesterase 5 (PDE5): Selective inhibitors of PDE5 based on the quinoline scaffold have been developed and show potential for the treatment of Alzheimer's disease by rescuing synaptic and memory defects. nih.gov
Acetylcholinesterase (AChE): Quinoline derivatives have been identified as selective inhibitors of AChE, an enzyme implicated in the pathology of Alzheimer's disease. zenodo.orgresearchgate.net
Neurodegenerative Diseases: The potential of quinoline derivatives as inhibitors of enzymes like PDE5 and AChE highlights their promise in the treatment of neurodegenerative diseases. nih.govzenodo.orgresearchgate.netnih.gov Further research could focus on optimizing the this compound structure to enhance its blood-brain barrier permeability and selectivity for neuronal targets.
The broad spectrum of biological activity associated with the quinoline scaffold suggests that this compound and its analogues could be screened against a wide array of biological targets to identify novel therapeutic applications.
Integration of Omics Data in Mechanistic Studies
The elucidation of the precise mechanism of action of this compound can be significantly advanced through the integration of "omics" technologies. These high-throughput approaches provide a global view of molecular changes within a cell or organism in response to a drug.
Genomics: Can be used to identify genetic mutations that confer resistance to the compound, thereby revealing its molecular target.
Transcriptomics: Measures changes in gene expression (RNA levels) following treatment, providing insights into the cellular pathways affected by the compound.
Proteomics: Analyzes changes in protein levels and post-translational modifications, which can help to identify the direct protein targets of the drug and downstream signaling events.
Metabolomics: Studies the changes in small molecule metabolites, offering a functional readout of the physiological state of the cell in response to the compound.
By integrating data from these different omics levels, a comprehensive understanding of the mechanism of action of this compound can be achieved. This knowledge is crucial for optimizing the compound's structure to improve its efficacy and reduce potential side effects.
Application in Chemical Biology Tools and Probes
The intrinsic fluorescence properties of the quinoline ring make it a valuable scaffold for the development of chemical biology tools and probes for bioimaging and sensing applications. crimsonpublishers.comnih.govnih.govresearchgate.netcrimsonpublishers.com
Fluorescent Probes: Quinoline-based fluorescent probes have been designed for a variety of applications:
Live Cell Imaging: The tunable photophysical properties of the quinoline scaffold allow for the rational design of probes for live-cell imaging. nih.gov
Detection of Biomolecules and Ions: Quinoline-based probes have been developed for the selective detection of lipid droplets and metal ions such as Hg2+. crimsonpublishers.com
Biomedical Imaging: A novel quinoline-based fluorescent probe, KSNP117, has been successfully used for sentinel lymph node mapping in vivo. nih.gov
The this compound structure could be modified to create novel fluorescent probes. For example, the introduction of specific functional groups could enable the probe to selectively bind to a particular protein or cellular component, allowing for its visualization within a living cell. Such tools would be invaluable for studying complex biological processes and for diagnostic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-cyclohexyl-2-quinolin-8-ylacetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling 8-hydroxyquinoline derivatives with cyclohexylamine via nucleophilic substitution or condensation reactions. For example, analogous compounds like N,N-dimethyl-2-(quinolin-8-yloxy)acetamide are synthesized by reacting 8-hydroxyquinoline with acetamide derivatives in ethanol/methanol under reflux with catalysts (e.g., K₂CO₃) . Key parameters include solvent polarity (to stabilize intermediates), temperature (60–80°C for reflux), and purification via column chromatography or recrystallization . Monitoring via TLC or HPLC ensures reaction progression .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features like the cyclohexyl group and quinoline backbone. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 284.35 for C₁₇H₂₀N₂O₂) . X-ray crystallography, using programs like SHELXL , can resolve stereochemical ambiguities. Purity is validated via HPLC with UV detection at λ = 254 nm .
Q. How is the compound’s solubility and stability assessed in biological assays?
- Methodological Answer : Solubility is tested in DMSO (common stock solvent) followed by dilution in PBS or cell culture media. Stability studies use accelerated degradation conditions (e.g., 40°C/75% RH) with HPLC monitoring. For in vitro assays, concentration-response curves identify solubility limits affecting IC₅₀ values .
Advanced Research Questions
Q. How can conflicting crystallographic data on quinoline-acetamide derivatives be resolved?
- Methodological Answer : Contradictions in bond lengths or angles (e.g., intramolecular H-bonding in analogous compounds ) are addressed using high-resolution X-ray data (≤ 0.8 Å) and refinement via SHELX programs . Twinning or disorder in crystals may require alternative space group assignments. Computational validation (DFT calculations) reconciles experimental vs. theoretical geometries .
Q. What strategies mitigate low yields in multi-step syntheses of this compound derivatives?
- Methodological Answer : Yield optimization involves:
- Protecting groups : Temporarily shielding reactive sites (e.g., amines) during coupling steps .
- Catalyst screening : Transition metals (Pd, Cu) for cross-coupling reactions .
- Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps .
Yields are quantified via GC-MS or NMR with internal standards .
Q. How are structure-activity relationships (SAR) studied for this compound’s biological targets?
- Methodological Answer : SAR workflows include:
- Analog synthesis : Modifying the cyclohexyl or quinoline moieties to test steric/electronic effects .
- Molecular docking : Using AutoDock Vina to predict binding affinities to enzymes/receptors (e.g., kinase targets) .
- Functional assays : Measuring inhibition of enzymatic activity (e.g., fluorescence-based protease assays) . Contradictions between docking predictions and assay data may arise from solvation effects, requiring MD simulations for clarification .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : The compound is classified as H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) . Required PPE includes nitrile gloves, lab coats, and safety goggles. Engineering controls: Fume hoods for weighing/purification. Spills are neutralized with inert adsorbents (e.g., vermiculite) and disposed as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
